N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16373281
InChI: InChI=1S/C13H11BrCl2N2OS/c1-2-11(19)17-12-10(20-13(14)18-12)6-7-5-8(15)3-4-9(7)16/h3-5H,2,6H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C13H11BrCl2N2OS
Molecular Weight: 394.1 g/mol

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide

CAS No.:

Cat. No.: VC16373281

Molecular Formula: C13H11BrCl2N2OS

Molecular Weight: 394.1 g/mol

* For research use only. Not for human or veterinary use.

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide -

Specification

Molecular Formula C13H11BrCl2N2OS
Molecular Weight 394.1 g/mol
IUPAC Name N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide
Standard InChI InChI=1S/C13H11BrCl2N2OS/c1-2-11(19)17-12-10(20-13(14)18-12)6-7-5-8(15)3-4-9(7)16/h3-5H,2,6H2,1H3,(H,17,19)
Standard InChI Key CQKFRZQSAKZLFD-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide, delineates its core structure: a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at positions 2, 4, and 5. Key features include:

  • Position 2: A bromine atom, enhancing electrophilic reactivity.

  • Position 5: A 2,5-dichlorobenzyl group, introducing steric bulk and lipophilicity.

  • Position 4: A propanamide side chain, potentially facilitating hydrogen bonding with biological targets.

The canonical SMILES string CCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl and InChIKey CQKFRZQSAKZLFD-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H11BrCl2N2OS\text{C}_{13}\text{H}_{11}\text{BrCl}_2\text{N}_2\text{OS}
Molecular Weight394.1 g/mol
IUPAC NameN-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]propanamide
SMILESCCC(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl
InChIKeyCQKFRZQSAKZLFD-UHFFFAOYSA-N

Synthesis and Purification

Synthetic Pathways

The synthesis of N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]propanamide involves multi-step organic reactions, typically including:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis, which combines thioamides with halocarbons.

  • Functionalization:

    • Bromination: Electrophilic aromatic substitution or radical bromination at position 2.

    • Dichlorobenzyl Attachment: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2,5-dichlorobenzyl group.

    • Propanamide Grafting: Amide bond formation between the thiazole’s amine and propanoic acid derivatives.

Purification Techniques

Chromatographic methods, such as high-performance liquid chromatography (HPLC) or column chromatography, are employed to isolate the compound from reaction byproducts. The use of mass-directed autopurification systems ensures high purity (>95%), critical for pharmacological evaluations.

Structural and Electronic Features

Halogen Substituent Effects

The bromine and chlorine atoms impart distinct electronic and steric properties:

  • Bromine: A heavy halogen with polarizable electrons, bromine enhances intermolecular interactions (e.g., halogen bonding) with biological targets.

  • Chlorines: The 2,5-dichlorobenzyl group contributes to lipophilicity, potentially improving membrane permeability in cellular assays.

Conformational Analysis

Density functional theory (DFT) calculations on analogous thiazoles predict that the dichlorobenzyl group adopts a planar conformation relative to the thiazole ring, minimizing steric clash and optimizing π-π stacking with aromatic residues in enzyme active sites .

Biological Activities and Mechanistic Insights

Molecular Docking Predictions

In silico models suggest the propanamide group forms hydrogen bonds with catalytic residues of COX-2 (PDB ID: 5KIR), while the dichlorobenzyl moiety occupies a hydrophobic pocket, mimicking binding modes of NSAIDs like celecoxib .

Comparative Analysis with Structural Analogs

Analog: 4-Bromo-2-butyl-5-[(2-methyl-1,3-thiazol-4-yl)methylamino]pyridazin-3-one

This pyridazinone-thiazole hybrid (PubChem CID: 114435059) shares bromine and thiazole motifs but differs in core heterocycle and substituents .

Table 2: Structural Comparison

PropertyTarget CompoundAnalog
Core HeterocycleThiazolePyridazinone
Molecular Weight394.1 g/mol357.27 g/mol
Key SubstituentsDichlorobenzyl, propanamideButyl, methylthiazole
Potential BioactivityAntimicrobial, anticancerKinase inhibition

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Antibacterial assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

  • SAR Studies: Modifying the propanamide chain length or halogen substituents to optimize potency and selectivity .

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Synthetic Chemistry Innovations

  • Flow Chemistry: Continuous-flow systems to improve reaction efficiency and yield.

  • Catalytic Asymmetric Synthesis: Enantioselective routes to access chiral derivatives for stereochemical activity studies.

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